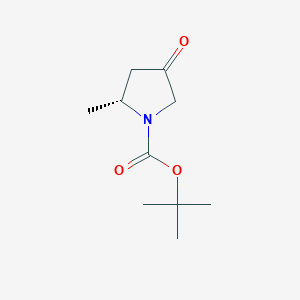

tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate” is an organic compound . It’s a derivative of pyrrolidine carboxylic acid . The compound is related to tert-butyl alcohol, which is a colorless solid with a camphor-like odor .

Synthesis Analysis

The synthesis of similar compounds involves the use of flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient and versatile compared to batch processes .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern . It’s used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry .Applications De Recherche Scientifique

Synthesis and Chemical Applications

The compound has been mentioned in the context of synthetic routes for pharmaceuticals, such as in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis process involved various steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, indicating its utility in complex organic syntheses (W. Mi, 2015) Graphical Synthetic Routes of Vandetanib.

Environmental Fate and Removal

Studies on the environmental fate of related compounds, such as methyl tert-butyl ether (MTBE), highlight the challenges and methods for removing these substances from the environment. MTBE, for example, shows significant solubility in water and resists biodegradation under anaerobic conditions, presenting challenges for remediation efforts (S. Fiorenza & H. Rifai, 2003) Review of MTBE Biodegradation and Bioremediation.

Potential Environmental and Health Impacts

The environmental occurrence, fate, and potential health impacts of synthetic phenolic antioxidants, including compounds related to tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate, have been reviewed. These studies suggest concerns about the environmental persistence and potential toxicity of such compounds, underscoring the importance of understanding their behavior and impacts (Runzeng Liu & S. Mabury, 2020) Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity.

Biodegradation and Remediation Strategies

Research on the biodegradation of tert-butyl compounds, such as MTBE, and their intermediates, like tert-butyl alcohol (TBA), provides insights into potential remediation strategies. These studies discuss the microbial degradation pathways and the challenges associated with the biodegradation of these compounds, particularly under anaerobic conditions (S. Thornton et al., 2020) Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater: A review.

Mécanisme D'action

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific information available . The interaction of this compound with its targets and the resulting changes would need to be determined through further scientific research.

Biochemical Pathways

The compound, being a derivative of pyrrolidine, may potentially interact with biochemical pathways involving pyrrolidine or its derivatives .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBMDHUKQONVIE-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B6236746.png)